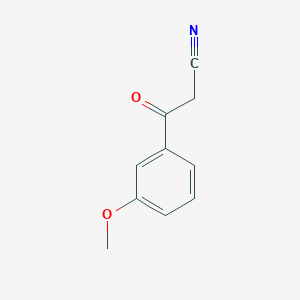
3-(3-Methoxyphenyl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-3-oxopropanenitrile is a chemical compound that is used as a pharmaceutical intermediate . It is a member of methoxybenzenes .
Synthesis Analysis
The synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile and its derivatives has been reported in several studies . For instance, one study reported the synthesis and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenyl)-3-oxopropanenitrile can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 3-(3-Methoxyphenyl)-3-oxopropanenitrile can be complex and diverse. For example, curcumin, a natural lipophilic polyphenol that exhibits significant pharmacological effects, has been shown to interact with different proteins, facilitating selective modulation of multiple cellular signaling pathways associated with various chronic diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Methoxyphenyl)-3-oxopropanenitrile can be determined using various analytical methods. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and exact mass can be computed .Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Heterocyclic Compound Formation
3-(3-Methoxyphenyl)-3-oxopropanenitrile has been utilized in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is used as a precursor in various chemical reactions to synthesize novel structures. For instance, it participates in sulfur-directed addition reactions with alkenes in the presence of manganese(III) acetate, leading to the formation of dihydrofuran derivatives (Deliomeroglu, Dengiz, Çalışkan, & Balcı, 2012). Additionally, it is involved in the synthesis of pyrazolo[1,5-a]pyrimidine analogs under ultrasound irradiation, demonstrating its versatility in creating diverse chemical structures (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
2. Biocatalytic Reactions
The compound has been a subject of study in biocatalytic reactions. Research involving Rhodococcus rhodochrous ATCC BAA-870 has shown that β-aminonitriles, including derivatives of 3-(3-Methoxyphenyl)-3-oxopropanenitrile, can be hydrolyzed to corresponding amides. This process showcases the enantioselectivity of the nitrile biocatalytic activity, providing insights into the application of biocatalysis in organic chemistry (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).
3. Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Derivatives of 3-(3-Methoxyphenyl)-3-oxopropanenitrile have been investigated as corrosion inhibitors for metals in acidic solutions. These studies provide insights into the potential industrial applications of these compounds in protecting metals from corrosive environments (Fouda & Abdallah, 2010).
4. Electrocatalysis
In electrocatalysis, derivatives of this compound have been used in indirect electrolytic oxidation reactions. Organotellurium compounds, including those derived from 3-(3-Methoxyphenyl)-3-oxopropanenitrile, serve as mediators in the oxidation of thioamides, demonstrating the compound's utility in the field of electrochemistry (Matsuki, Hu, Aso, Otsubo, & Ogura, 1988).
Zukünftige Richtungen
Future research on 3-(3-Methoxyphenyl)-3-oxopropanenitrile could focus on its potential applications in the field of medicinal chemistry. For example, it could be explored for its potential cytotoxic activity against breast cancer through ERα inhibition . Additionally, the development of new synthetic derivatives and the investigation of their bioaccessibility and bioavailability dynamics could be areas of interest .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOHKGATNULJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342817 | |
| Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
21667-60-7 | |
| Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)
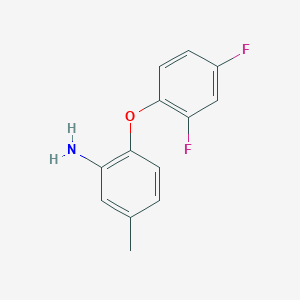

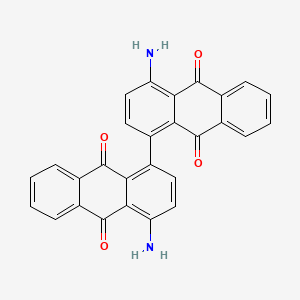
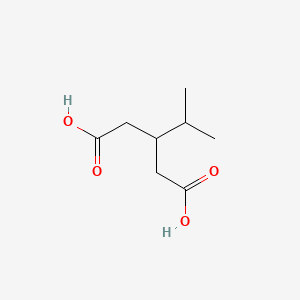
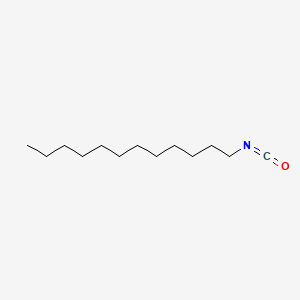
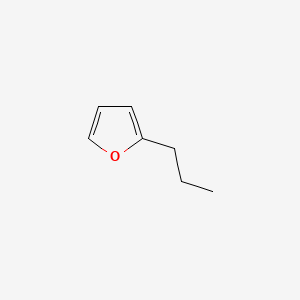
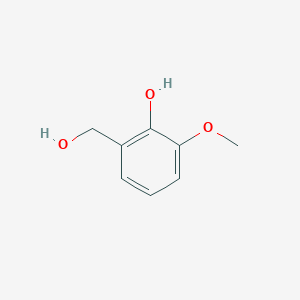
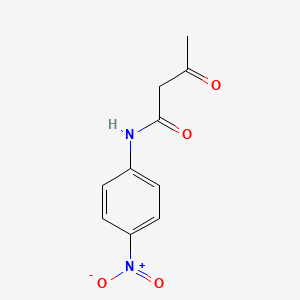
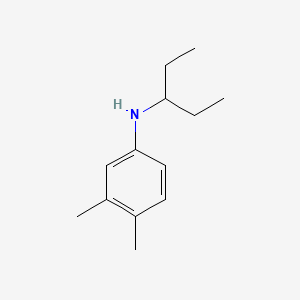
![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
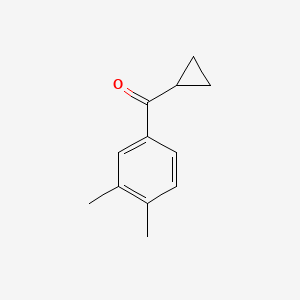

![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)